An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide
Introduction: The Strategic Importance of a Versatile Intermediate
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The physicochemical properties of every intermediate compound are critical determinants of a program's ultimate success. 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS: 26475-62-7) is a heterocyclic building block of significant interest, notably serving as a key intermediate in the synthesis of advanced antiretroviral agents, including the HIV Maturation Inhibitor BMS-955176.[1] The thiomorpholine 1,1-dioxide moiety is a privileged scaffold in medicinal chemistry; the sulfone group acts as a potent hydrogen bond acceptor, enhancing solubility and target engagement, while the N-hydroxyethyl group provides a versatile handle for further synthetic elaboration.[2]
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, provides robust, self-validating protocols for property determination, and offers insights into how these characteristics influence the compound's application in pharmaceutical development.
Section 1: Core Molecular and Physical Properties
A foundational understanding of a compound begins with its fundamental identifiers and physical constants. These data points are the first-pass indicators for handling, formulation, and initial analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | 2-(1,1-Dioxothiomorpholino)ethanol | [3][4][5] |
| CAS Number | 26475-62-7 | [2][3][4][6] |
| Molecular Formula | C₆H₁₃NO₃S | [3][4][5] |
| Molecular Weight | 179.23 g/mol | [3][4][5] |
| Appearance | White to light yellow crystalline powder | [3][5] |
| Melting Point | 73 - 77 °C | [2][3][5] |
| Boiling Point | 197 °C @ 1 mmHg | [3][5] |
| Predicted Density | 1.287 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 14.80 ± 0.10 (Alcoholic Proton) | N/A |
| Predicted XLogP3-AA | -1.1 (for parent Thiomorpholine 1,1-Dioxide) | [7] |
Note: Predicted values are computationally derived and serve as estimates pending experimental verification.
Section 2: Solubility and Lipophilicity – The Cornerstones of Developability
Solubility and lipophilicity are arguably the most critical physicochemical parameters, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For an intermediate like 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide, which is incorporated into final drug products, understanding its contribution to the overall solubility of the Active Pharmaceutical Ingredient (API) is paramount. This is especially relevant in the context of HIV Maturation Inhibitors, where poor aqueous solubility has been a historical challenge for the class.[8]
Aqueous Solubility Profile
The presence of a hydroxyl group and a polar sulfone moiety suggests high aqueous solubility. A formal determination across a physiologically relevant pH range is essential for compliance with regulatory frameworks like the Biopharmaceutics Classification System (BCS).
While faster methods exist, the shake-flask equilibrium solubility method is the gold standard. It determines the thermodynamic solubility, which represents the true equilibrium state between the dissolved and solid forms of the compound. This value is crucial for biowaiver applications and for building robust biopharmaceutical models.[9]
Caption: Workflow for equilibrium solubility determination.
-
Preparation : Prepare aqueous buffers at pH 1.2 (0.1 N HCl), 4.5 (Acetate buffer), and 6.8 (Phosphate buffer) as per WHO guidelines.[10]
-
Equilibration : Add an excess of the compound to triplicate vials for each pH buffer. The excess must be sufficient to maintain a saturated solution with solid present after equilibration.
-
Shaking : Place the sealed vials in an orbital shaker or tumbling apparatus maintained at 37 ± 1 °C for a period of 24 to 48 hours. The duration should be sufficient to ensure equilibrium is reached.
-
Phase Separation : After equilibration, separate the solid phase from the supernatant by centrifugation and/or filtration through a 0.45 µm filter. This step is critical; any suspended solid will artificially inflate the measured solubility.
-
Quantification : Analyze the clear supernatant using a validated, stability-indicating HPLC-UV method. The concentration is determined against a calibration curve prepared from a stock solution of the compound in a suitable solvent (e.g., methanol or water).
-
Self-Validation : The protocol's integrity is maintained by:
-
Confirming the pH of the buffer before and after the experiment.
-
Analyzing the remaining solid by a technique like DSC or XRPD to check for any polymorphic transformations during the experiment.[11]
-
Ensuring the HPLC method meets system suitability criteria (e.g., tailing factor, plate count) before sample analysis.
-
Lipophilicity (LogP/LogD)
The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. While no experimental data is publicly available, the predicted LogP for the parent thiomorpholine 1,1-dioxide is -1.1, strongly suggesting the N-hydroxyethyl derivative is highly hydrophilic.[7] This property is advantageous for aqueous solubility but can be a challenge for membrane permeability.
Caption: Workflow for LogD determination via shake-flask.
-
Phase Saturation : Pre-saturate n-octanol with the aqueous buffer (typically phosphate buffer at pH 7.4 for LogD) and vice-versa by shaking them together overnight and then allowing the phases to separate. This prevents volume changes during the actual experiment.
-
Partitioning : Add a known concentration of the compound to the pre-saturated aqueous buffer. Mix this solution with an equal volume of pre-saturated n-octanol.
-
Equilibration : Shake the biphasic system vigorously to facilitate partitioning, then centrifuge to ensure a sharp separation of the two layers.
-
Quantification : Carefully sample both the aqueous and n-octanol layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation : The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Section 3: Solid-State Properties
The solid-state form of a compound dictates its stability, dissolution rate, and manufacturability. For a crystalline solid like 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide, understanding its thermal behavior and hygroscopicity is non-negotiable.
Melting Point and Polymorphism
The reported melting point is a range of 73-77°C.[2][3][5] Differential Scanning Calorimetry (DSC) is the preferred technique for a more precise determination and for screening for polymorphism—the ability of a compound to exist in multiple crystal forms.[12] Different polymorphs can have different solubilities and stabilities, making polymorphism screening a critical step in de-risking a development candidate.[13]
A sharp endotherm in a DSC thermogram corresponds to the melting of a pure, crystalline substance. The onset temperature of this peak is typically reported as the melting point. The presence of multiple melting peaks or exothermic events (recrystallization) before a final melt can indicate the presence of polymorphism or pseudo-polymorphism (hydrates/solvates).[14]
-
Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium).
-
Sample Preparation : Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it. An open pan or a pan with a pinhole may be used if volatilization is expected.
-
Thermal Program : Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge. A common temperature range would be from ambient (e.g., 25 °C) to a temperature sufficiently above the melt (e.g., 100 °C).
-
Analysis : Analyze the resulting thermogram for thermal events. The sharp endotherm peak onset is the melting point.
-
Polymorph Screen (Heat-Cool-Heat Cycle) : To screen for other forms, a second heating cycle is often employed. After the initial melt, the sample is cooled rapidly (e.g., at 20 °C/min) back to the starting temperature and then reheated at the original rate. Differences in the thermogram between the first and second heat runs can reveal melt-recrystallization events or the formation of amorphous material.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Excessive moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation, impacting stability and shelf-life.[3]
The European Pharmacopoeia provides a standardized classification system based on the percentage weight gain after storing a sample at 25°C and 80% relative humidity (RH) for 24 hours.[1][11] This provides a clear, universally understood descriptor of a material's sensitivity to moisture, which directly informs requirements for packaging and controlled-humidity manufacturing environments.[14]
-
Initial Drying : Dry the sample to a constant weight (e.g., in a vacuum oven at 40°C) to establish a baseline dry weight (W₁).
-
Sample Preparation : Accurately weigh approximately 10-20 mg of the dried sample onto a pre-weighed sample pan for a dynamic vapor sorption (DVS) instrument or into a weighing bottle for a static method.
-
Exposure : Place the sample in a calibrated environmental chamber or DVS instrument maintained at 25 ± 1 °C and 80 ± 2% RH.
-
Equilibration : Maintain these conditions for 24 hours.
-
Final Weighing : After 24 hours, re-weigh the sample (W₂).
-
Calculation & Classification : Calculate the percentage weight gain: [(W₂ - W₁) / W₁] * 100.
-
Non-hygroscopic : ≤ 0.12% gain
-
Slightly hygroscopic : > 0.12% and < 2% gain
-
Hygroscopic : ≥ 2% and < 15% gain
-
Very hygroscopic : ≥ 15% gain[1]
-
Given the presence of polar functional groups, 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide is predicted to be at least slightly hygroscopic. Experimental verification is essential.
Section 4: Analytical Characterization
Unambiguous structural confirmation and purity assessment are foundational to any chemical guide. The following sections describe the expected spectral characteristics and a proposed chromatographic method for 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
δ ~3.85 (t, 2H) : Triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂-OH). The splitting is due to coupling with the adjacent methylene group.
-
δ ~3.40 (m, 4H) : Multiplet for the four protons on the carbons adjacent to the sulfone group (-CH₂-SO₂-CH₂-).
-
δ ~3.10 (t, 2H) : Triplet for the two protons on the carbon adjacent to the nitrogen (-N-CH₂-CH₂OH).
-
δ ~2.95 (m, 4H) : Multiplet for the four protons on the carbons adjacent to the nitrogen atom within the ring (-CH₂-N-CH₂-).
-
δ ~59 ppm : Carbon of the -CH₂-OH group.
-
δ ~57 ppm : Carbon of the -N-CH₂-CH₂OH group.
-
δ ~52 ppm : Carbons adjacent to the nitrogen within the ring (-CH₂-N-CH₂-).
-
δ ~50 ppm : Carbons adjacent to the sulfone group (-CH₂-SO₂-CH₂-).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
3400-3300 (broad) : O-H stretch from the hydroxyl group.
-
2950-2850 : C-H stretching from the methylene groups.[15]
-
~1300 and ~1120 : Strong, characteristic asymmetric and symmetric S=O stretching vibrations of the sulfone group, respectively. These two peaks are highly diagnostic for the sulfone moiety.
-
1100-1000 : C-O stretching from the primary alcohol and C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular structure.
-
Molecular Ion (M⁺) : Expected at m/z = 179.
-
Key Fragments :
-
m/z = 148 : Loss of the terminal CH₂OH group (M-31).
-
m/z = 106 : Cleavage of the N-hydroxyethyl side chain.
-
Further fragmentation of the thiomorpholine 1,1-dioxide ring.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Purity is a critical quality attribute. A reverse-phase HPLC method is suitable for quantifying 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide and detecting any related impurities.
Caption: Workflow for purity analysis by reverse-phase HPLC.
-
Rationale : A C18 column is a standard choice for polar to moderately nonpolar compounds. The use of formic acid as a mobile phase modifier ensures good peak shape and makes the method compatible with mass spectrometry (LC-MS) for impurity identification. A gradient elution is employed to ensure that any impurities with different polarities are effectively separated and eluted. UV detection at a low wavelength like 210 nm is chosen because the molecule lacks a strong chromophore.
Conclusion
4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide is a compound whose physicochemical profile is dominated by the high polarity imparted by its sulfone and hydroxyl functional groups. This results in high aqueous solubility and low lipophilicity, which are favorable properties for an intermediate intended for use in pharmaceutical synthesis. However, its potential for hygroscopicity necessitates careful handling and storage protocols. The analytical and characterization methods outlined in this guide provide a robust framework for researchers to ensure the quality, purity, and consistency of this vital building block. A thorough understanding and experimental validation of these properties are essential for mitigating risks and accelerating the development of the next generation of therapeutics that rely on this versatile scaffold.
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